2-Methyl-3H-imidazo[4,5-f]quinoline
Description
Historical Context of Research Focus
The investigation into 2-Methyl-3H-imidazo[4,5-f]quinoline began with its initial isolation and identification in 1980 by a team of Japanese scientists led by Dr. Takashi Sugimura and Dr. Hiroshi Kasai. nih.gov The compound was discovered in broiled, sun-dried sardines as a substance exhibiting high mutagenic activity in the Ames test. nih.gov
Following its isolation, the structure of IQ was confirmed through chemical synthesis. nih.gov The initial synthesis involved reacting 5,6-diaminoquinoline with cyanogen (B1215507) bromide, followed by methylation. nih.gov This confirmation paved the way for the production of IQ for research purposes, leading to a surge in studies aimed at understanding its biological effects. nih.govclockss.org The primary driver for the intense research focus was its potent mutagenicity and its presence in the human diet, which raised questions about its role in human health and disease. nih.govinchem.org
Significance in Mechanistic Studies of Chemical Biology
This compound serves as a model compound for studying the complex pathways of chemical carcinogenesis. Its utility in research stems from its well-defined mechanism of action, which involves metabolic activation to a reactive species that can interact with cellular macromolecules. nih.govresearchgate.net
The initiation of its biological activity requires a multi-step metabolic activation process. nih.gov The parent compound is first N-hydroxylated by cytochrome P450 enzymes, primarily CYP1A2, to form N-hydroxy-IQ. researchgate.netcaymanchem.com This intermediate is then further activated through O-esterification, a reaction catalyzed by enzymes such as N-acetyltransferase (NAT) or sulfotransferase (SULT), to form a highly reactive N-acetoxy or N-sulfonyloxy ester. nih.govresearchgate.net This ultimate reactive metabolite can then form covalent bonds with DNA. ontosight.ai
The interaction of activated IQ with genetic material leads to the formation of DNA adducts, which are considered critical lesions in the initiation of chemical carcinogenesis. nih.govontosight.ai The principal adduct formed is N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ), where the compound binds to the C8 position of guanine (B1146940) residues in DNA. researchgate.netnih.govontosight.ai A secondary, minor adduct, 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ), is also formed. researchgate.net The formation of these adducts can disrupt DNA replication and transcription, leading to mutations if not repaired by the cell's DNA repair machinery. researchgate.netontosight.ai
Studies using IQ have been instrumental in understanding how genetic polymorphisms, such as those in N-acetyltransferase enzymes, can influence an individual's susceptibility to chemical carcinogens. researchgate.net The comprehensive genotoxicity of IQ has been demonstrated across various experimental systems, where it induces a range of genetic damage, including gene mutations and chromosomal anomalies. nih.govinchem.org
Data Tables
Table 1: Key Research Milestones for this compound (IQ)
| Milestone | Year | Key Finding/Event | Reference(s) |
|---|---|---|---|
| Discovery | 1980 | Isolated from broiled sardines and identified as a potent mutagen. | nih.gov |
| Structure Confirmation | 1980 | Structure elucidated and confirmed by chemical synthesis. | nih.gov |
| Metabolic Pathway | mid-1980s | Elucidation of the metabolic activation pathway involving cytochrome P450 and N-acetyltransferases. | nih.govresearchgate.netnih.gov |
| DNA Adduct Identification | late 1980s | Identification of the major dG-C8-IQ DNA adduct. | researchgate.netnih.gov |
| Carcinogenicity | 1993 | Classified as probably carcinogenic to humans (Group 2A) by IARC. | nih.govinchem.org |
Table 2: Metabolic Activation and DNA Adduct Formation of IQ
| Process | Key Molecules Involved | Resulting Product/Effect | Reference(s) |
|---|---|---|---|
| Phase I Metabolism | Cytochrome P450 (CYP1A2) | N-hydroxy-IQ | nih.govresearchgate.netcaymanchem.com |
| Phase II Metabolism | N-acetyltransferase (NAT), Sulfotransferase (SULT) | Reactive N-acetoxy or N-sulfonyloxy esters | nih.govresearchgate.net |
| DNA Binding | Deoxyguanosine residues in DNA | dG-C8-IQ (major adduct), dG-N2-IQ (minor adduct) | researchgate.netnih.govontosight.ai |
| Genotoxicity | DNA replication/transcription machinery | Gene mutations, chromosomal aberrations | researchgate.netinchem.org |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3H-imidazo[4,5-f]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-7-13-10-5-4-9-8(11(10)14-7)3-2-6-12-9/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQHRMZIDYAPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239333 | |
| Record name | 1H-Imidazo(4,5-f)quinoline, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93201-85-5 | |
| Record name | 1H-Imidazo(4,5-f)quinoline, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093201855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(4,5-f)quinoline, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 Methyl 3h Imidazo 4,5 F Quinoline
Foundational Synthetic Routes and Structure Confirmation
The initial isolation and identification of 2-Methyl-3H-imidazo[4,5-f]quinoline, also known as IQ, was a significant milestone. Its structure was subsequently confirmed through chemical synthesis. A key early method involved the reaction of 5,6-diaminoquinoline with cyanogen (B1215507) bromide. This reaction formed a cyclic intermediate, which was then converted to IQ by heating its tetramethylammonium (B1211777) salt under reduced pressure. The final product was purified using techniques such as sublimation and silica-gel column chromatography, followed by crystallization from aqueous methanol (B129727). nih.gov Spectroscopic data, including ultraviolet, proton nuclear magnetic resonance, infrared absorbance, and mass spectrometry, have been instrumental in confirming the structure of IQ. nih.gov
Advanced Synthetic Strategies and Yield Optimization
Building upon foundational methods, research has focused on developing more advanced and efficient synthetic strategies, as well as optimizing reaction yields. These efforts are critical for producing sufficient quantities of IQ for research and for understanding its formation mechanisms in various environments.
Cyanogen Bromide-Mediated Cyclization Approaches
The use of cyanogen bromide (CNBr) in the synthesis of imidazo-containing heterocyclic compounds is a well-established method. In the context of imidazoquinolines, CNBr facilitates the cyclization step, which is fundamental to forming the imidazole (B134444) ring. nih.gov For instance, a facile protocol for the enantiospecific synthesis of related imidazo[2,1-b]quinazoline-2-ones involves a tandem reaction where substituted (S)-3-amino-4-aminomethylbenzoates react with CNBr. This process yields 2-imino tetrahydroquinazoline (B156257) carboxylate intermediates that then undergo in situ intramolecular aminolysis to produce the final tricyclic products in good yields and high enantiomeric purity. researchgate.net This highlights the utility of CNBr in mediating the formation of the imidazole ring system.
Optimization of Reaction Conditions and Precursor Utilization
The formation of this compound is highly dependent on reaction conditions such as pH, temperature, and the concentration of precursors. Studies have shown that the formation of IQ and its analogue, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), is influenced by pH, with optimal yields observed around pH 6.5. csic.esresearchgate.net The concentration of precursors like crotonaldehyde (B89634) and creatinine (B1669602) also plays a crucial role in the reaction yield. researchgate.net Furthermore, the presence of oxygen can increase the amount of MeIQ formed. researchgate.net
Proposed Reaction Pathways for Formation from Precursors
The formation of this compound is understood to occur through complex reaction pathways involving various precursors. Key reactants identified include acrolein, crotonaldehyde, creatinine, and ammonia (B1221849). researchgate.netnih.govacs.org Research suggests that the interaction of these reactive carbonyls with creatinine and an ammonia source is fundamental to the formation of the imidazoquinoline structure. researchgate.net A proposed reaction pathway suggests a competitive formation of IQ and MeIQ, differing by a methyl group at the 4-position. csic.esresearchgate.netnih.govacs.org The presence of crotonaldehyde (2-butenal) has been identified as essential for the production of MeIQ. researchgate.net Ammonia, another necessary reactant, can be produced in situ from the decomposition of creatinine. researchgate.net
Activation Energy Determination for Formation Reactions
The activation energy (Ea) provides insight into the energy barrier that must be overcome for a reaction to occur. For the formation of this compound, the activation energy has been determined to be 77.0 ± 1.3 kJ/mol. csic.esresearchgate.netnih.govacs.org In a related reaction, the formation of MeIQ from crotonaldehyde, creatinine, and glutamine has an activation energy of 72.2 ± 0.4 kJ/mol. researchgate.netresearchgate.net These values are crucial for understanding the kinetics of IQ and MeIQ formation.
The table below summarizes the activation energies for the formation of IQ and MeIQ.
| Compound | Precursors | Activation Energy (kJ/mol) |
| This compound (IQ) | Acrolein, Crotonaldehyde, Creatinine, Ammonia | 77.0 ± 1.3 |
| 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) | Crotonaldehyde, Creatinine, Glutamine | 72.2 ± 0.4 |
Isotopic Labeling Strategies for Tracing and Mechanistic Investigations
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracing the metabolic fate of compounds. In the study of this compound, isotopically labeled analogues have been synthesized and utilized. For example, deuterium-labeled IQ (2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3) and ¹³C-labeled IQ (2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-¹³C) are available for research purposes. medchemexpress.commedchemexpress.comlgcstandards.com These labeled compounds are invaluable for mechanistic studies, allowing researchers to follow the incorporation and transformation of specific atoms throughout a reaction pathway. For instance, ¹⁴C-labeled 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline has been used to investigate its stability and reactivity under various conditions. nih.gov The development of monoclonal antibodies specific to IQ further enhances the ability to detect and quantify the compound in complex mixtures, often in conjunction with isotopically labeled internal standards for improved accuracy. nih.gov
Synthesis of Structural Analogs and Related Imidazoquinoline Derivatives for Comparative Studies
Regioisomeric Syntheses and Isomer Specificity in Derivatives
The synthesis of specific regioisomers of imidazoquinoline derivatives is a key aspect of SAR studies. The biological activity of these compounds can be highly dependent on the substitution pattern of the heterocyclic core. For instance, structure-activity studies on a series of imidazo[4,5-f]quinoline derivatives revealed that novel pyrazolo[3,4-f]quinoline derivatives exhibited potent in vivo immunostimulatory effects, while their regioisomeric pyrazolo[4,3-f]quinoline counterparts were inactive. nih.gov This highlights the critical role of isomeric purity in achieving the desired biological response.
A common challenge in the synthesis of N-substituted imidazoquinolines is controlling the site of alkylation. For example, the alkylation of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline with methyl iodide in a potassium hydroxide-dimethyl sulfoxide (B87167) system yields a mixture of two isomeric N-methyl derivatives: 2-(2-furyl)-1-methyl-1H- and 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinolines, with the latter being the predominant product. researchgate.net The separation and characterization of these isomers are essential for evaluating their individual biological properties.
Late-stage diversification strategies are often employed to facilitate the synthesis of various analogs. One such approach involved designing a synthetic route where the diversity element, a benzyl (B1604629) group, was introduced late in the pathway. nih.gov This method relied on the preparation of an imidazolo[4,5-c]quinoline intermediate that could be alkylated at the 1-position of the imidazolo ring. nih.gov However, when this proved challenging, an alternative route where the benzylic amine is added in the first step was successfully utilized. nih.gov
The following table summarizes the synthesis of regioisomeric imidazoquinoline derivatives:
| Starting Material | Reagents and Conditions | Product(s) | Key Findings |
| 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline | Methyl iodide, KOH-DMSO | 2-(2-Furyl)-1-methyl-1H- and 2-(2-Furyl)-3-methyl-3H-imidazo[4,5-f]quinolines | The 3-methyl isomer is the major product. researchgate.net |
| Imidazolo[4,5-c]quinoline intermediate | 4-Nitrobenzyl bromide, DMF | N1-alkylated product | Late-stage functionalization strategy. nih.gov |
| 4-Chloro-3-nitroquinoline | Benzylic amine | N-substituted-3-nitroquinolin-4-amine | Early-stage introduction of diversity element. nih.gov |
| Quinoline-5,6-diamine | Furfural | 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline | Weidenhagen reaction for core synthesis. researchgate.net |
Derivatization Approaches for Modified Biological Activities
Derivatization of the imidazoquinoline scaffold is a powerful tool for modulating biological activity and exploring structure-activity relationships. Modifications at various positions of the imidazoquinoline ring system can lead to compounds with enhanced potency, selectivity, or altered functional effects.
Modifications at the C2 and N1 Positions:
Structure-activity relationship studies have demonstrated that substitutions at the C2 and N1 positions of the imidazo[4,5-c]quinoline core significantly influence Toll-like receptor (TLR) 7 and TLR8 activity. nih.gov For instance, the length of the C2-alkyl chain is correlated with TLR7/8 activity, with optimal activity for TLR7 and TLR8 observed with butyl and pentyl derivatives, respectively. nih.gov A systematic exploration of N1-benzyl-C2-alkyl substituents revealed a distinct relationship between the alkyl chain length and TLR7-agonistic potency, with the C2-n-butyl group being optimal. nih.gov Transposing the N1 and C2 substituents led to the identification of a highly active TLR7 agonist. nih.gov
Introduction of Functional Groups:
The introduction of various functional groups has been explored to modify the properties of imidazoquinolines. For example, a series of C2- and N1-substituted C7-methoxycarbonylimidazoquinolines were synthesized to investigate the structural basis for TLR7 and TLR8 selectivity. nih.gov In another study, polyphenolic derivatives of 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) were prepared to enhance their adsorption to alum, a common vaccine adjuvant. acs.org
The synthesis of novel TLR7 agonistic triazole-tethered imidazoquinolines involved introducing a 1,2,3-triazolyl moiety at the C2 position. rsc.org This modification was found to enhance the potency of the compounds in terms of IFN-γ production. rsc.org Furthermore, the synthesis of thio-, chloro-, and hydroxyl-functionalized imidazoquinolines has been reported, with an electron-withdrawing chloro substituent leading to higher antibacterial and antioxidant activities. nih.gov
The table below details various derivatization approaches and their impact on biological activity:
| Parent Compound | Modification | Resulting Derivative(s) | Impact on Biological Activity |
| 1-(4-Amino-2-((ethylamino)methyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | Systematic exploration of N1-benzyl-C2-alkyl substituents | N1-benzyl-C2-n-butyl analog | Optimal TLR7-agonistic potency. nih.gov |
| C7-Methoxycarbonylimidazoquinolines | Variation of C2-alkyl chain length | C2-butyl and C2-pentyl derivatives | Peak TLR7 and TLR8 activity, respectively. nih.gov |
| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) | Introduction of multiple phenolic groups | Polyphenolic derivatives | Enhanced adsorption to alum adjuvant. acs.org |
| Imidazoquinoline scaffold | Introduction of a 1,2,3-triazolyl moiety at C2 | Triazole-tethered imidazoquinolines | Enhanced IFN-γ production. rsc.org |
| Imidazoquinoline scaffold | Introduction of thio-, chloro-, and hydroxyl groups | Functionalized imidazoquinolines | Chloro-substituted derivative showed higher antibacterial and antioxidant activity. nih.gov |
Computational Approaches in Understanding 2 Methyl 3h Imidazo 4,5 F Quinoline Reactivity and Interactions
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules like 2-Methyl-3H-imidazo[4,5-f]quinoline. researchgate.net DFT calculations can determine various molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.govrsc.org
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. dntb.gov.ua A smaller HOMO-LUMO gap generally implies higher reactivity. For quinoline (B57606) derivatives, DFT studies have shown how different substituents on the quinoline ring can alter these energy levels and thus tune the molecule's electronic properties and reactivity. nih.govrsc.org The MEP map is also a valuable tool, as it visualizes the electron density distribution and helps predict sites susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atoms in the imidazoquinoline core are typically regions of high electron density and are thus potential sites for protonation or interaction with electrophiles.
DFT calculations are also used to explore the stability of different isomers and conformations of a molecule by comparing their calculated total energies. epstem.net
Computational methods, particularly DFT, have become increasingly accurate in predicting spectroscopic parameters, which is invaluable for structure elucidation. bohrium.com The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT functionals like B3LYP, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.netnih.gov
The process involves optimizing the molecular geometry and then performing the GIAO calculation to obtain theoretical shielding tensor values, which are then converted to chemical shifts. nih.gov By comparing the calculated shifts with experimental data, researchers can confirm or assign the structure of a synthesized compound. nih.gov Studies on various heterocyclic systems, including quinoline derivatives, have demonstrated a strong linear correlation between theoretically calculated and experimentally measured chemical shifts, validating the accuracy of the computational protocol. nih.govepstem.net This predictive power is crucial for distinguishing between isomers, where experimental spectra might be ambiguous.
Table 1: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Quinoline Derivative Data derived from studies on related quinoline structures to illustrate the application of computational prediction. nih.gov
| Position/Group | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| NH (amide) | 10.33 - 11.15 | 10.33 - 11.15 |
| CH₃ (at C2) | 2.55 - 2.59 | 2.55 - 2.59 |
| H5 (quinoline) | 7.80 - 7.85 | 7.80 - 7.85 |
| H7 (quinoline) | 7.97 - 8.01 | 7.97 - 8.01 |
| H8 (quinoline) | 7.95 - 7.98 | 7.95 - 7.98 |
Theoretical Kinetic and Mechanistic Studies of Synthetic Pathways
Computational chemistry is a powerful tool for elucidating the reaction mechanisms of complex organic syntheses. By modeling potential reaction pathways, it is possible to identify the most likely mechanism by comparing the activation energies of transition states. researchgate.net
For the synthesis of heterocyclic systems related to this compound, such as 3,8-disubstituted-3H-imidazo[4,5-a]acridines, DFT methods have been employed to investigate the reaction mechanism. researchgate.net In these studies, all relevant species, including reactants, intermediates, transition states, and products, are computationally optimized. By calculating the relative energies of these species, researchers can map out the entire energy profile of a proposed reaction pathway.
For example, in the formation of a fused quinoline ring system, a key step might be an intramolecular cyclization. Theoretical studies can compare different possible cyclization mechanisms, such as an intramolecular electrophilic aromatic substitution. The calculated activation energies (Ea) for each proposed pathway can reveal the most energetically favorable route. researchgate.net Furthermore, these computational models can investigate the effect of different substituents on the reaction kinetics, showing, for instance, that electron-donating groups can lower the activation energy for certain steps, thereby facilitating the reaction. researchgate.net This predictive capability allows for the rational design of more efficient synthetic strategies.
Mechanistic Studies of Molecular Interactions and Biological Activities of this compound
Advanced Analytical Methodologies for Detection and Quantification of 2 Methyl 3h Imidazo 4,5 F Quinoline
Extraction and Purification Techniques from Complex Biological and Food Matrices
The accurate analysis of IQ necessitates its effective isolation from intricate sample matrices. This is typically achieved through a combination of extraction and purification steps designed to remove interfering substances and concentrate the analyte of interest.
Solid-phase extraction (SPE) is a widely adopted technique for the purification of IQ from various sample types. This method utilizes a solid adsorbent to selectively retain the analyte while allowing interfering compounds to pass through. A common approach involves the use of a C18 SPE cartridge, which effectively separates IQ based on its hydrophobic properties. For instance, a two-step purification procedure employing a C18 Sep-Pak cartridge has been successfully used to purify N-hydroxy-IQ, a reactive metabolite of IQ. nih.gov
Further enhancements to SPE methods have been developed to improve sensitivity and specificity. One such method involves a multi-step process that includes blue-cotton treatment, 0.1 N HCl-methylene dichloride partitioning, and separation on a SEP-PAK silica (B1680970) cartridge. nih.gov This comprehensive approach allows for the quantification of IQ at low levels in complex samples like beef extract. nih.gov
A more streamlined SPE method has also been devised for the analysis of IQ and other heterocyclic amines in food samples. nih.gov This practical method, utilizing Kieselgur-Sephasorb, enables the determination of IQ at levels as low as 1 ng/g from a 10 g food sample. nih.gov The use of replicate samples and spiking allows for the accurate determination of extraction losses, ensuring the reliability of the quantification. nih.gov
Table 1: Overview of Solid-Phase Extraction Methods for IQ
| Method | Sorbent Material | Key Steps | Application |
| Two-Step Purification | C18 Sep-Pak | Two-step procedure involving C18 Sep-Pak cartridge. | Purification of N-hydroxy-IQ. nih.gov |
| Multi-Step Purification | Blue-cotton, SEP-PAK silica cartridge | Blue-cotton treatment, 0.1 N HCl-methylene dichloride partition, and separation in a SEP-PAK silica cartridge. | Quantification of IQ in beef extract. nih.gov |
| Kieselgur-Sephasorb Method | Kieselgur-Sephasorb | Solid-phase extraction for analysis of IQ and other heterocyclic amines. | Determination of IQ in food samples. nih.gov |
Immunoaffinity chromatography is a highly selective purification technique that employs monoclonal antibodies specific to the target analyte. This method has been successfully applied to the analysis of IQ in heated meat products. nih.gov The high specificity of the antibody-antigen interaction allows for the efficient isolation of IQ from complex food matrices, leading to cleaner extracts and more accurate quantification. nih.gov
In many cases, a single purification step is insufficient to achieve the required level of sample cleanliness for accurate IQ analysis. Therefore, multistage chromatographic purification processes are often employed. The initial isolation of IQ from broiled, sun-dried sardines, for example, involved a comprehensive process that included Diaion HP-20 column chromatography, chloroform-methanol-water partitioning, Sephadex LH-20 column chromatography, and silica-gel column chromatography before final analysis by HPLC. nih.gov Similarly, the detection of IQ in fried ground beef required three different HPLC separations following initial extraction and chromatography on XAD-2 resin. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
High-performance liquid chromatography (HPLC) is the cornerstone of IQ analysis, providing the necessary separation and quantification capabilities. The development of robust HPLC methods is crucial for achieving accurate and reliable results.
Reverse-phase HPLC (RP-HPLC) is the most common chromatographic mode used for the analysis of IQ. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of IQ on the column is dependent on its hydrophobicity, allowing for its separation from more polar and less polar compounds in the sample. The final purification step in the initial isolation of IQ was achieved using reverse-phase HPLC. nih.gov Furthermore, RP-HPLC has been instrumental in the analysis of various quinoline (B57606) derivatives, where the retention behavior is correlated with their lipophilicity. researchgate.net
To achieve sensitive and specific detection of IQ after HPLC separation, various detectors can be employed. A diode array detector (DAD) is a powerful tool that provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.comnih.govnih.gov HPLC systems equipped with a DAD allow for the simultaneous quantification of multiple analytes at their respective maximum absorption wavelengths. mdpi.comnih.govnih.gov For instance, in the analysis of sunscreen filters, a DAD was used to detect different compounds at their specific λmax, ensuring accurate quantification. mdpi.com This capability is highly advantageous for the analysis of complex samples where multiple heterocyclic amines, including IQ, may be present.
Mass Spectrometry-Based Quantification Strategies
Mass spectrometry (MS) has become an indispensable tool for the quantification of 2-Methyl-3H-imidazo[4,5-f]quinoline (IQ) in complex matrices such as cooked foods and biological samples. Its high sensitivity and selectivity allow for the detection and accurate measurement of trace amounts of the compound. Early methods for the analysis of IQ involved multiple steps of extraction and chromatography, with final quantification by techniques like HPLC with UV detection. However, more sophisticated and robust methods utilizing mass spectrometry, often coupled with high-performance liquid chromatography (HPLC), have been developed for more reliable quantification. nih.gov These MS-based strategies are crucial for understanding human exposure to this compound from dietary sources.
Initial MS-based approaches for IQ analysis involved techniques such as HPLC-thermospray-mass spectrometry. nih.gov Modern methods frequently employ electrospray ionization (ESI) as the interface between the liquid chromatography system and the mass spectrometer. ESI is a soft ionization technique that allows the protonated molecule, [M+H]⁺, of IQ to be generated and introduced into the mass analyzer with minimal fragmentation. nih.govnih.gov This is a critical first step for both qualitative identification and quantitative measurement.
Tandem Mass Spectrometry (MS/MS) for High Sensitivity and Selectivity
Tandem mass spectrometry, or MS/MS, is a powerful technique that significantly enhances the selectivity and sensitivity of quantitative analysis, making it particularly well-suited for detecting compounds like IQ in intricate sample matrices. mdpi.com The process involves multiple stages of mass analysis. In a typical setup, such as a triple quadrupole (QQQ) mass spectrometer, the first quadrupole (Q1) is set to select the specific precursor ion of the target analyte. mdpi.com For IQ, this is the protonated molecule with a mass-to-charge ratio (m/z) of 199. ufz.de
Once isolated, this precursor ion is directed into the second quadrupole (Q2), which functions as a collision cell. Here, the ion is fragmented by colliding with an inert gas, a process known as collision-induced dissociation (CID). mdpi.com The resulting fragment ions, called product ions, are characteristic of the precursor ion's structure. The third quadrupole (Q3) then scans or selects for one or more of these specific product ions. This entire process, from a specific precursor to a specific product ion, is known as a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition. mdpi.com
The use of these specific transitions provides a very high degree of selectivity, as it is highly unlikely that another compound in the sample will have the same precursor ion, product ion, and chromatographic retention time as the target analyte. This minimizes interferences from the sample matrix, leading to a better signal-to-noise ratio and thus higher sensitivity. nih.gov Research on IQ and its metabolites has successfully utilized tandem mass spectrometry to identify and characterize these compounds in biological samples, demonstrating the technique's effectiveness. nih.govnih.gov For instance, the fragmentation of the IQ precursor ion yields prominent product ions that can be used for its unambiguous identification and quantification. nih.gov
Below is a data table illustrating a typical MS/MS transition for the quantification of this compound.
| Parameter | Value | Reference |
| Compound Name | This compound (IQ) | ufz.de |
| Formula | C₁₁H₁₀N₄ | ufz.de |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Precursor Ion [M+H]⁺ (m/z) | 199 | ufz.de |
| Primary Product Ion (m/z) | 184 (Loss of CH₃) | nih.gov |
| Secondary Product Ion (m/z) | 157 (Further fragmentation) | nih.gov |
Strategic Utilization of Stable Isotopically Labeled Internal Standards
For the most accurate and precise quantification using mass spectrometry, an internal standard is essential to correct for variations in sample preparation, chromatography, and instrument response. The ideal internal standard is a stable isotopically labeled (SIL) version of the analyte. scispace.comnih.gov These standards, such as deuterium- or carbon-13-labeled compounds, are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes. scispace.comresearchgate.net
The key advantage of a SIL internal standard is that it co-elutes with the analyte during chromatography and experiences nearly identical ionization efficiency and potential ion suppression effects in the MS source. scispace.comnih.gov Because the mass spectrometer can distinguish between the analyte and the SIL internal standard based on their mass difference, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, effectively canceling out most sources of analytical variability. researchgate.net
For the analysis of IQ, deuterium-labeled IQ (d₃-IQ) is a commonly used internal standard. nih.gov The mass difference must be sufficient (typically ≥3 amu) to prevent spectral overlap from the natural isotopic abundance of the analyte. scispace.com The use of such standards in methods like HPLC-MS/MS provides the highest level of confidence in the quantitative results for IQ in various samples. nih.gov
The table below outlines the properties of this compound and its corresponding stable isotopically labeled internal standard.
| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Key Characteristics |
| Analyte: this compound (IQ) | C₁₁H₁₀N₄ | 199 | The target compound for quantification. |
| Internal Standard: Deuterium-labeled IQ (e.g., d₃-IQ) | C₁₁H₇D₃N₄ | 202 | Co-elutes with IQ; corrects for analytical variability. |
Emerging Research Directions and Future Perspectives on 2 Methyl 3h Imidazo 4,5 F Quinoline
Development of Novel Derivatives with Tailored Bioactivity and Target Specificity
The core structure of imidazoquinolines is a scaffold for the development of compounds with diverse biological activities. Research in this area is primarily focused on synthesizing derivatives with modified properties, such as enhanced target specificity or reduced toxicity.
One significant area of exploration is the synthesis of imidazoquinoline analogues as modulators of the immune system, particularly as agonists for Toll-like receptor 7 (TLR7). Structure-activity relationship studies on related imidazoquinolines have revealed key structural features necessary for bioactivity. For instance, the 4-amino group is often essential for activity, and modifications to substituents at the N1 and C2 positions can dramatically alter potency. While not directly focused on mitigating the toxicity of IQ, this research provides a framework for how specific structural changes can be rationally designed to achieve desired biological outcomes.
Another important aspect of derivative development is the synthesis of isotopically labeled versions of 2-Methyl-3H-imidazo[4,5-f]quinoline, such as deuterium-labeled ([²H₃]-IQ) or carbon-13 labeled ([¹³C]-IQ) analogues. researchgate.netlgcstandards.com These derivatives are instrumental in metabolic and pharmacokinetic studies, allowing for precise tracking and quantification of the compound and its metabolites in complex biological systems. The synthesis of such labeled compounds is a critical step in enabling more detailed research into the bioactivity and fate of IQ.
Furthermore, the generation of derivatives through metabolic or environmental reactions is an area of growing interest. For example, the reaction of this compound with nitrite (B80452) can lead to the formation of nitro-derivatives, which exhibit their own unique biological activities. nih.gov Understanding the formation and properties of such derivatives is crucial for a complete assessment of the risks associated with IQ exposure.
While the development of IQ derivatives with reduced mutagenicity is a logical future direction, current research has largely focused on understanding the structure-activity relationships of the broader imidazoquinoline class for therapeutic applications. The insights gained from these studies, however, lay the groundwork for future efforts to design safer analogues of this compound.
Table 1: Examples of this compound Derivatives and Related Analogues
| Compound/Derivative | Key Features/Modifications | Purpose/Application |
| 2-Amino-3-(trideuteromethyl)-3H-imidazo[4,5-f]quinoline ([²H₃]-IQ) | Deuterium labeling of the methyl group | Used as an internal standard in analytical studies for accurate quantification. lgcstandards.com |
| 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline-2-¹³C ([¹³C]-IQ) | Carbon-13 labeling at the C2 position | Employed in metabolic and mechanistic studies to trace the fate of the carbon backbone. |
| N-acetyl-2-amino-3-methylimidazo[4,5-f]quinoline (N-acetyl-IQ) | Acetylation of the exocyclic amino group | A known metabolite of IQ, important for understanding its biotransformation. nih.gov |
| 2-Nitro-3-methylimidazo[4,5-f]quinoline (IQ(NO₂)) | Nitration of the amino group | A direct-acting mutagen formed from the reaction of IQ with nitrite. nih.gov |
Deeper Elucidation of Complex Biological System Interactions and Long-Term Mechanistic Consequences
A primary focus of current research is to unravel the complex interactions of this compound with biological systems and to understand the long-term consequences of these interactions. This research is critical for assessing its health risks and for developing strategies for mitigation.
The biological activity of IQ is intrinsically linked to its metabolic activation. In humans, this process is primarily initiated by cytochrome P450 enzymes, particularly CYP1A2, which hydroxylates the exocyclic amino group to form N-hydroxy-IQ. caymanchem.com This intermediate can be further activated by N-acetyltransferase or sulfotransferase to a reactive species that can form covalent adducts with DNA. researchgate.netcaymanchem.com The formation of these DNA adducts, predominantly at the C8 and N2 positions of guanine (B1146940), is a critical step in the mutagenic and carcinogenic activity of IQ. nih.gov
Studies in various animal models have demonstrated the carcinogenic potential of IQ in multiple organs, including the liver, mammary gland, and colon. nih.govnih.gov The long-term consequences of IQ exposure are not limited to cancer. Recent research using a zebrafish model has suggested a potential link between chronic exposure to IQ and an increased risk of Parkinson's disease. nih.govresearchgate.net This study found that long-term exposure led to inhibited locomotor activity and other behavioral disturbances, along with changes in the expression of genes related to Parkinson's disease, oxidative stress, and inflammation. nih.govresearchgate.net
Furthermore, the transplacental genotoxicity of IQ has been demonstrated in primate models. nih.gov DNA adducts have been detected in various fetal tissues following maternal exposure, indicating that the developing fetus can be susceptible to the harmful effects of this compound. nih.gov
Table 2: Key Biological Interactions and Consequences of this compound Exposure
| Biological Interaction/Consequence | Key Mediators/Mechanisms | Significance |
| Metabolic Activation | Cytochrome P450 (CYP1A2), N-acetyltransferase, Sulfotransferase | Essential for the conversion of IQ to its genotoxic form. researchgate.netcaymanchem.com |
| DNA Adduct Formation | Formation of covalent bonds with guanine bases in DNA. | A primary mechanism of mutagenesis and carcinogenesis. nih.gov |
| Carcinogenesis | Induction of tumors in various organs (liver, mammary gland, colon). | Demonstrates the long-term cancer risk associated with IQ exposure. nih.govnih.gov |
| Neurotoxicity | Association with Parkinson's disease-like symptoms in animal models. | Suggests potential neurodegenerative effects beyond carcinogenesis. nih.govresearchgate.net |
| Protein Adduct Formation | Covalent binding to proteins like albumin and hemoglobin. | Can serve as biomarkers of exposure and may contribute to toxicity. nih.gov |
| Transplacental Genotoxicity | Formation of DNA adducts in fetal tissues after maternal exposure. | Indicates a potential risk to the developing fetus. nih.gov |
Refinement of Analytical Tools for Ultra-Trace Analysis in Diverse Samples
The accurate detection and quantification of this compound at ultra-trace levels in complex matrices, such as cooked foods and biological samples, is a significant analytical challenge. The refinement of analytical methodologies is crucial for exposure assessment and for regulatory monitoring.
Early methods for the detection of IQ relied on a series of extraction and purification steps, including methanol (B129727) extraction, acid-base partitioning, and chromatography on materials like Diaion HP-20 and Sephadex LH-20, followed by high-performance liquid chromatography (HPLC). nih.gov A significant advancement in sample preparation was the development of the "blue cotton" adsorption technique, which utilizes a trisulfo-copper phthalocyanine (B1677752) dye covalently bound to cellulose (B213188) to selectively adsorb polycyclic aromatic compounds like IQ from aqueous solutions. nih.gov
More recent and sophisticated methods have focused on improving the sensitivity and specificity of detection. The use of isotopically labeled internal standards, such as deuterium-labeled IQ, in conjunction with HPLC-thermospray-mass spectrometry, has become a standard for accurate quantification. nih.gov Liquid chromatography with electrochemical detection (LCEC) has also been employed as a sensitive method for the analysis of IQ in various samples, including beef extracts and cigarette smoke condensate. nih.govnih.gov
The development of monoclonal antibodies specific for IQ has opened the door for immunochemical detection methods, such as enzyme-linked immunosorbent assays (ELISAs), which can offer rapid and high-throughput screening of samples. nih.gov These methods, while potentially less quantitative than mass spectrometry-based techniques, are valuable for initial screening and for studies where large numbers of samples need to be analyzed.
Future refinements in analytical tools are likely to focus on further miniaturization of sample preparation techniques, the development of more sensitive and specific mass spectrometry interfaces, and the validation of portable or on-site detection methods for rapid screening of food products.
Table 3: Evolution of Analytical Techniques for this compound Detection
| Analytical Technique | Key Features | Application/Advantage |
| HPLC with UV/Vis Detection | Early chromatographic method for separation and quantification. | Foundational technique for IQ analysis. nih.gov |
| Blue Cotton Adsorption | Selective adsorption of polycyclic aromatic compounds. | Effective sample cleanup and concentration from complex matrices. nih.gov |
| HPLC-Thermospray-Mass Spectrometry with Isotope Dilution | Highly sensitive and specific quantification using labeled internal standards. | Gold standard for accurate exposure assessment. nih.gov |
| Liquid Chromatography with Electrochemical Detection (LCEC) | Sensitive detection based on the electrochemical properties of IQ. | Used for quantification in beef extracts and cigarette smoke. nih.govnih.gov |
| Immunoassays (e.g., ELISA) | Utilizes specific antibodies for detection. | Potential for rapid, high-throughput screening of samples. nih.gov |
Integration of Advanced Computational and Experimental Approaches for Predictive Modeling
The integration of computational modeling with experimental studies is a powerful approach for predicting the biological activity and potential toxicity of this compound and its derivatives. These in silico methods can guide the synthesis of new compounds, prioritize experimental testing, and provide insights into the mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used in this field. QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com For quinoline (B57606) and imidazoquinoline derivatives, QSAR studies have been used to predict various activities, including anticancer and antimicrobial effects. mdpi.comresearchgate.net These models can identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are important for a particular biological endpoint. While many published QSAR studies focus on related quinoline scaffolds, the methodologies are directly applicable to the study of IQ and its analogues to predict their mutagenicity or other biological effects. nih.govmdpi.com
Molecular docking is another powerful computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a receptor or an enzyme. nih.govscielo.br Docking studies can provide insights into the binding interactions between a compound and its biological target at the molecular level. For example, docking has been used to study the interactions of quinoline derivatives with enzymes like protein kinases, which are often implicated in cancer. nih.govscielo.br Such studies can help to rationalize the observed biological activities of existing compounds and to design new derivatives with improved target specificity.
The use of Density Functional Theory (DFT) calculations allows for the determination of the electronic structure and properties of molecules, which can be correlated with their reactivity and biological activity. researchgate.net These computational chemistry methods can provide a deeper understanding of the molecular properties that drive the interactions of IQ and its derivatives with biological macromolecules.
The future of research on this compound will likely involve a greater synergy between these computational and experimental approaches. Predictive models for toxicity and metabolism will become increasingly sophisticated, incorporating data from high-throughput screening and -omics technologies. This integrated approach will be essential for a more comprehensive risk assessment and for the rational design of safer chemical entities.
Table 4: Computational Approaches in the Study of Quinoline and Imidazoquinoline Derivatives
| Computational Method | Principle | Application in the Context of IQ |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity using statistical models. | Predicting the mutagenicity or other biological effects of IQ derivatives. nih.govmdpi.com |
| Molecular Docking | Predicts the binding mode and affinity of a molecule to a biological target. | Elucidating the interactions of IQ and its metabolites with enzymes like cytochrome P450s and DNA. nih.govscielo.br |
| Density Functional Theory (DFT) | Calculates the electronic structure and properties of molecules. | Understanding the reactivity and electronic properties of IQ that contribute to its biological activity. researchgate.net |
| Predictive Toxicity Modeling | Uses computational models to predict the potential adverse effects of chemicals. | Assessing the potential toxicity of novel IQ derivatives before synthesis and experimental testing. |
Q & A
Q. Table 1: Key Synthetic Intermediates and Yields
| Intermediate/Product | Yield (%) | Characterization Methods |
|---|---|---|
| Quinoline-5,6-diamine (2) | 85 | IR, ¹H NMR, MS |
| N⁶-Benzylidene derivatives (3a-f) | 70–80 | IR (C=N stretch at 1654 cm⁻¹) |
| 2-Phenyl-imidazo[4,5-f]quinoline (4a) | 74 | ¹H NMR (δ 7.26–10.92), MS (m/z 245) |
Basic: How is IQ metabolized in mammalian systems, and what analytical techniques are used to identify its metabolites?
Answer:
IQ undergoes hydroxylation at the 5-position, forming 5-hydroxy-IQ, which is further conjugated to sulfate or glucuronic acid in rats. Metabolites are identified using fast atom bombardment mass spectrometry (FAB-MS) and electron impact mass spectrometry (EI-MS), which differentiate between parent compounds and conjugates. For example, sulfate conjugates show distinct fragmentation patterns at m/z 281 and 201 .
Advanced: How do sequence-specific DNA adducts of IQ influence mutagenicity, and what experimental approaches resolve their conformational heterogeneity?
Answer:
IQ forms C8-dG adducts that adopt base-displaced intercalated conformations, as shown by UV melting, circular dichroism (CD), and molecular dynamics. For instance, in the NarI sequence (5'-CG1G2CG3CC-3'), the adduct destabilizes duplex DNA (ΔTm = −8°C) and induces replication errors. Translesion synthesis studies using site-specific adducts in plasmids reveal error-prone bypass by DNA polymerase η, predominantly causing G→T transversions .
Q. Table 2: Adduct-Induced Mutagenic Profiles
| DNA Sequence Context | Adduct Position | Major Mutation | Polymerase Involved |
|---|---|---|---|
| NarI (CGGCGCC) | G3 | G→T | Pol η |
| Random B-DNA | C8-dG | G→A | Pol κ |
Advanced: How do Ah receptor (AhR) polymorphisms affect IQ-induced DNA adduct formation in vivo?
Answer:
Congenic mice with responsive AhR alleles (e.g., C57BL/6) show higher hepatic adduct levels (15 adducts/10⁸ nucleotides) compared to non-responsive strains (DBA/2, 5 adducts/10⁸ nucleotides), independent of CYP1A2 induction. This suggests AhR modulates adduct formation via alternative pathways, such as N-acetyltransferase (NAT) activity. NAT2 rapid acetylator genotypes further exacerbate colon adduct accumulation .
Advanced: What in vitro models are used to study IQ's carcinogenic potential, and how are antimutagenic agents screened?
Answer:
The Ames test (Salmonella TA98) is standard for assessing IQ mutagenicity, with metabolic activation by S9 liver fractions. Cruciferous vegetable extracts (e.g., broccoli, Brussels sprouts) inhibit IQ mutagenicity by >70% via glucosinolate-derived isothiocyanates. Dose-dependent antimutagenicity is quantified using IC₅₀ values (e.g., 50 µL juice/mL reduces revertants by 50%) .
Advanced: How does IQ modulate inflammatory signaling pathways, and what molecular techniques validate these effects?
Answer:
IQ upregulates IL-6 mRNA and protein in murine macrophages, as shown by qRT-PCR (2-fold increase) and ELISA (1.5-fold increase). This pro-inflammatory response is linked to NF-κB activation, validated via luciferase reporter assays and chromatin immunoprecipitation (ChIP) for p65 binding at the IL-6 promoter .
Basic: What international guidelines classify IQ’s carcinogenic risk, and what evidence supports this?
Answer:
The IARC classifies IQ as Group 2B ("possibly carcinogenic to humans") based on sufficient evidence in rodents (hepatocellular carcinoma, colon tumors) and mechanistic data (DNA adducts, mutagenicity). The 1993 IARC monograph highlights dose-dependent tumor induction at 300 ppm in diet .
Advanced: How do computational models predict the mutagenic outcomes of IQ-DNA adducts?
Answer:
Molecular dynamics simulations of C8-dG adducts in duplex DNA reveal sequence-dependent stacking interactions. For example, in 5'-TGGCGA-3', the IQ moiety intercalates, causing helical distortion (25° bend angle), which correlates with in vivo G→T mutations. These models align with crystallographic data from X-ray studies of adduct-containing oligonucleotides .
Basic: What spectroscopic methods are optimal for characterizing IQ and its derivatives?
Answer:
- IR Spectroscopy : Identifies C=N stretches (1654 cm⁻¹) and aromatic C-H bonds (3028 cm⁻¹) in imidazo-quinoline cores .
- ¹H NMR : Aromatic protons resonate at δ 7.26–7.76, with NH protons at δ 10.92 .
- MS : EI-MS fragments IQ at m/z 213 (M⁺), while FAB-MS detects glucuronide conjugates at m/z 389 .
Advanced: How do NAT2 polymorphisms influence individual susceptibility to IQ-induced carcinogenesis?
Answer:
NAT2 rapid acetylators exhibit 3-fold higher colon adduct levels than slow acetylators in humanized mouse models. This is attributed to enhanced N-hydroxylation of IQ by CYP1A2, followed by NAT2-mediated O-acetylation, forming DNA-reactive nitrenium ions. Genotyping NAT2 (e.g., NAT2 341T>C SNP) is critical for risk stratification in epidemiological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
